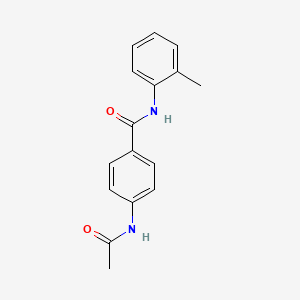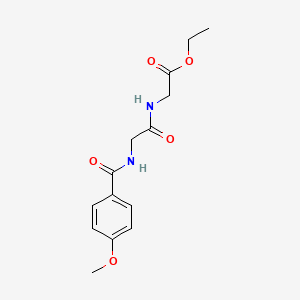![molecular formula C17H18N4O3 B5522919 2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)
2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that include pyrimidinones and piperazinyl derivatives, which have been extensively studied for their diverse biological activities and potential as therapeutic agents. These compounds are of interest in pharmaceutical research due to their ability to interact with various biological targets, leading to antiproliferative, antimicrobial, and antiplatelet activities among others.
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves nucleophilic substitution reactions and cyclization processes starting from suitable precursors. For instance, Mallesha et al. (2012) describe the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through a nucleophilic substitution reaction, showcasing a method that could be relevant for synthesizing the compound (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Molecular Structure Analysis
X-ray diffraction and ab initio calculations are common techniques for determining the molecular structure of pyrimidinones. Craciun et al. (1998) conducted such studies on a related compound, providing insights into the planarity of the pyrimidinone ring and the positioning of substituents which influence the compound's interactions and stability (Craciun, Huang, & Mager, 1998).
Chemical Reactions and Properties
Pyrimidinone derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and modifications at the piperazine moiety. These reactions can introduce functional groups that alter the compound's chemical properties and biological activity. For example, Krishnamurthy et al. (2011) described the synthesis of novel sulfonamide and carboxamide derivatives of a pyrimidinone compound, highlighting the diversity of chemical reactions applicable to this class of compounds (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have synthesized a range of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using various starting materials and complex chemical reactions. These compounds have demonstrated good antibacterial and antifungal activities, comparable to known reference drugs like streptomycin and fusidic acid. The studies also detail the chemical processes involved in creating these compounds, highlighting the innovative approaches to enhancing antimicrobial efficacy (Hossan et al., 2012), (Abu‐Hashem et al., 2020).
Anti-Inflammatory and Antitumor Activities
Various studies have synthesized and evaluated the anti-inflammatory and antitumor activities of pyrimidinone derivatives and related heterocyclic systems. These compounds have shown potential as anti-inflammatory agents with activities comparable to Prednisolone®, and some have exhibited significant antitumor activities against human cancer cell lines, indicating their potential as cancer therapeutic agents (Amr et al., 2007), (Mallesha et al., 2012).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of pyrimidinone derivatives and other complex heterocyclic compounds have been extensively studied. These investigations not only provide insights into the chemical properties and structural elucidation of these compounds but also explore their potential applications in pharmaceuticals and material science. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and various synthetic methodologies are employed to understand the impurity profiles and to synthesize novel compounds with desired biological activities (Thomasberger et al., 1999), (Bhat et al., 2018).
Eigenschaften
IUPAC Name |
2-methyl-5-[2-oxo-2-(3-oxo-4-phenylpiperazin-1-yl)ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12-18-10-13(17(24)19-12)9-15(22)20-7-8-21(16(23)11-20)14-5-3-2-4-6-14/h2-6,10H,7-9,11H2,1H3,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHXQIMNLFFHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CC(=O)N2CCN(C(=O)C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5522843.png)
![1-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5522847.png)
![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5522854.png)
![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)
![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)
![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)
![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)


